![molecular formula C14H8FN3O3S B2980870 4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 941885-23-0](/img/structure/B2980870.png)

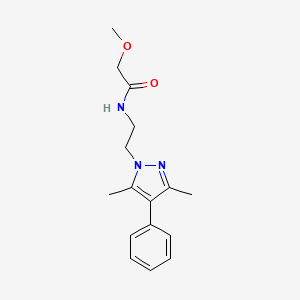

4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It’s a derivative of benzothiazole, which is a heterocyclic compound with diverse biological activities .

Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” is characterized by the presence of a benzamide group and a benzothiazole group . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Applications De Recherche Scientifique

Solid-Phase Synthesis Applications

One study describes the solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones, utilizing 4-fluoro-3-nitrobenzoic acid as a starting material. This research highlights the compound's utility in generating benzodiazepinone skeletons, a class of molecules with significant pharmaceutical interest (Jung Lee, D. Gauthier, & R. Rivero, 1999).

Building Block for Heterocyclic Scaffolds

Another study emphasizes 4-chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block for the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles and quinoxalinones. Although not directly mentioning 4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide, this work underlines the importance of fluoro and nitro-substituted benzamide derivatives in heterocyclic chemistry (Soňa Křupková et al., 2013).

Fluoro Substituted Sulphonamide Benzothiazole Synthesis

Research on fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening showcases the synthetic applications of fluoro and nitro-substituted benzamide derivatives. These compounds, synthesized from 3-chloro-4fluoro aniline, demonstrate the compound's role in creating pharmacologically active molecules (V. Jagtap et al., 2010).

Fluorine-18 Labeling for Biological Studies

A study on the development of fluorine-18-labeled 5-HT1A antagonists for biological evaluations illustrates the use of fluorinated benzamide derivatives in radiolabeling for neuroimaging. This research demonstrates the compound's potential in developing diagnostic tools for neurological conditions (L. Lang et al., 1999).

Synthesis of Fluorinated 1,3-Benzothiazin-4-ones

Another application involves the synthesis of 2-hetaryl- and 2-(hetaryl)ylidene substituted 5-fluoro-8-nitro-1,3-benzothiazin-4-ones , which were prepared by interaction with C-nucleophiles. This study provides insights into the compound's utility in generating potentially tuberculostatic agents (E. Nosova et al., 2020).

Orientations Futures

The future directions for “4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities of benzothiazole derivatives, these compounds may have potential as therapeutic agents for various diseases .

Propriétés

IUPAC Name |

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-7-10(18(20)21)5-6-12(11)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRCNMNHHFJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)

![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)

![5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2980804.png)

![2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2980805.png)

![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)

![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)